Nbd-556

Thermodynamics HIV-1 Entry Inhibitor

NBD-556 (CAS 333353-44-9) is a low-molecular-weight CD4 mimetic that functions as an HIV-1 entry inhibitor by binding to the Phe43 cavity of the viral envelope glycoprotein gp120, thereby blocking the interaction between gp120 and the host cell receptor CD4. As the first-in-class small molecule CD4-mimetic discovered through targeted screening, NBD-556 represents a foundational compound for research into HIV-1 entry antagonism.

Molecular Formula C17H24ClN3O2
Molecular Weight 337.8 g/mol
CAS No. 333353-44-9
Cat. No. B1676978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNbd-556
CAS333353-44-9
SynonymsN-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide
NBD 556
NBD-556
NBD556
Molecular FormulaC17H24ClN3O2
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Cl)C
InChIInChI=1S/C17H24ClN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23)
InChIKeyZKXLQCIOURANAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NBD-556 (CAS 333353-44-9) Compound Procurement: CD4-Mimetic HIV-1 Entry Inhibitor Specifications


NBD-556 (CAS 333353-44-9) is a low-molecular-weight CD4 mimetic that functions as an HIV-1 entry inhibitor by binding to the Phe43 cavity of the viral envelope glycoprotein gp120, thereby blocking the interaction between gp120 and the host cell receptor CD4 [1][2]. As the first-in-class small molecule CD4-mimetic discovered through targeted screening, NBD-556 represents a foundational compound for research into HIV-1 entry antagonism [1]. The compound exhibits moderate antiviral potency with IC50 values in the low micromolar range against laboratory-adapted HIV-1 strains [2][3]. NBD-556 is a solid with a molecular formula of C17H24ClN3O2 and a molecular weight of 337.84 g/mol, and it is supplied by various vendors at purities exceeding 98% for research applications .

Why NBD-556 Cannot Be Substituted by Generic CD4-Mimetic Analogs: Critical Selection Criteria


Substitution of NBD-556 with other CD4-mimetic compounds or gp120 entry inhibitors is not scientifically justifiable without rigorous head-to-head data due to fundamental differences in binding thermodynamics, functional selectivity, and allosteric effects [1][2]. NBD-556 is distinguished by its unique dual-functional behavior as a CD4 agonist that enhances infection in CD4-negative cells, a property not shared by the non-competitive inhibitor BMS-378806 [2]. Furthermore, NBD-556's binding to the Phe43 cavity of gp120 induces a specific conformational change that can expose neutralization epitopes, a feature that underpins its utility in sensitizing virus to antibody-mediated neutralization [3]. The following evidence guide provides the quantitative and mechanistic differentiation required to support informed procurement decisions.

NBD-556 Differential Evidence Guide: Head-to-Head Quantitative Comparisons Against BMS-378806 and NBD-557


NBD-556 vs. BMS-378806: Distinct Thermodynamic Binding Signatures Define Mechanism of Action

NBD-556 and BMS-378806, two representative small-molecule HIV-1 attachment inhibitors, exhibit fundamentally different thermodynamic binding signatures to gp120, indicating distinct mechanisms of action [1]. NBD-556 binds with a large favorable enthalpy change (ΔH) partially compensated by an unfavorable entropy change (ΔS), a signature characteristic of CD4 mimetics that induce conformational ordering of gp120 [1]. In contrast, BMS-378806 binds with a small enthalpy change in a mostly entropy-driven process, consistent with a non-competitive mechanism that does not induce coreceptor binding site formation [1]. This thermodynamic divergence provides a critical differentiator for researchers selecting a tool compound to study distinct modes of gp120 antagonism.

Thermodynamics HIV-1 Entry Inhibitor

NBD-556 vs. BMS-378806: Functional Divergence in CD4 Competition and Coreceptor Activation

NBD-556 is a competitive inhibitor of soluble CD4 (sCD4) binding to gp120 and elicits structuring of the coreceptor binding site, whereas BMS-378806 does not compete with sCD4 and does not induce coreceptor binding [1]. This functional divergence is a direct consequence of their distinct thermodynamic signatures and binding modes [1]. NBD-556, like CD4, activates binding of gp120 to the HIV-1 coreceptor CCR5 and stimulates infection of CD4-negative, CCR5-expressing cells [1]. BMS-378806 lacks these CD4-agonistic properties, making NBD-556 the preferred compound for studies requiring a CD4-mimetic with full agonist activity.

HIV-1 Entry Inhibitor Coreceptor

NBD-556 vs. NBD-557: Comparable Antiviral Potency Against Laboratory-Adapted HIV-1 Strains

NBD-556 and its close structural analog NBD-557, identified through the same screening campaign, exhibit comparable antiviral activity against laboratory-adapted HIV-1 strains [1][2]. NBD-556 inhibits infection of MT-2 cells by HIV-1 IIIB, MN, and V32 strains with IC50 values of 6.5, 15.9, and 5.3 µM, respectively [1]. While direct comparative data for NBD-557 in the same assay are not available, the two compounds are consistently reported as having similar low-micromolar potency [2]. This near-equivalence suggests that procurement decisions between NBD-556 and NBD-557 should be guided by other factors such as structural suitability for specific chemical biology applications or availability.

HIV-1 Entry Inhibitor Antiviral

NBD-556 vs. Next-Generation NBD Analogs: Limited Neutralization Breadth Defines Research Utility

NBD-556 and its close congeners demonstrate limited viral neutralization breadth against a diverse panel of clinical HIV-1 isolates, in contrast to later-generation dual-hotspot CD4-mimetics that inhibit a broader range of tier 2 viruses [1]. Specifically, while NBD-556 binds within the Phe43 cavity of gp120, its neutralization is restricted to a narrow subset of viral strains [1]. This limitation is a key differentiator from compounds designed to simultaneously engage both the Phe43 cavity and the electrostatic hotspot, which achieve broader neutralization [1]. Therefore, NBD-556 is best suited as a tool compound for mechanistic studies and as a benchmark for evaluating improved analogs, rather than for broad-spectrum antiviral screening.

HIV-1 Neutralization Broadly Neutralizing

Optimal Research Applications for NBD-556 (CAS 333353-44-9) Based on Quantitative Evidence


Mechanistic Studies of CD4-Mimetic gp120 Conformational Changes

NBD-556 is uniquely suited for biophysical and structural studies aimed at elucidating the conformational changes in HIV-1 gp120 induced by CD4 binding. Its enthalpy-driven thermodynamic signature, which mirrors that of soluble CD4, makes it an ideal small-molecule probe for investigating the energetics of gp120 structuring and coreceptor binding site exposure [1]. This application leverages NBD-556's distinct CD4-agonistic properties, which are not shared by non-competitive inhibitors like BMS-378806 [1]. Researchers can employ NBD-556 in isothermal titration calorimetry (ITC) and circular dichroism (CD) spectroscopy experiments to dissect the molecular basis of gp120 activation.

Benchmarking Next-Generation CD4-Mimetic HIV-1 Entry Inhibitors

As the first-in-class small-molecule CD4-mimetic, NBD-556 serves as the essential reference compound for evaluating the potency and breadth of novel gp120 entry antagonists. Its well-characterized antiviral profile—IC50 values of 6.5–15.9 µM against laboratory-adapted HIV-1 strains and limited neutralization breadth [1][2]—provides a baseline against which improved analogs can be quantitatively compared. This application is critical for medicinal chemistry campaigns aimed at overcoming the limitations of first-generation CD4-mimetics to achieve broader neutralization and enhanced potency.

HIV-1 Neutralization Sensitization and Epitope Exposure Studies

NBD-556's ability to induce conformational changes in gp120 that enhance exposure of neutralization epitopes makes it a valuable tool for investigating antibody-mediated neutralization mechanisms [1]. This property has been exploited to render primary HIV-1 isolates more sensitive to neutralizing antibodies in patient plasma [1]. Researchers studying humoral immunity or developing vaccine strategies that aim to elicit broadly neutralizing antibodies can use NBD-556 to probe the accessibility of conserved epitopes on the viral envelope.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nbd-556

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.